Einecs 275-900-1

Description

Definitional Framework and Nomenclature

The unique identity of this chemical compound is established through standardized numbering systems and systematic naming conventions, which are crucial for its unambiguous identification in scientific literature and chemical inventories.

The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 275-900-1. Current time information in Bangalore, IN.rsc.orgunife.it Its Chemical Abstracts Service (CAS) Registry Number is 71720-51-9. Current time information in Bangalore, IN.researchgate.netiucr.org These identifiers are essential for regulatory and scientific purposes, providing a unique designation for this specific substance.

| Identifier | Value |

| EINECS Number | 275-900-1 Current time information in Bangalore, IN.rsc.orgunife.it |

| CAS Registry Number | 71720-51-9 Current time information in Bangalore, IN.researchgate.netiucr.org |

The systematic name for this compound, following IUPAC nomenclature, is 2-nitrobenzoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) . This name clearly indicates the two constituent molecules and their stoichiometric relationship. An alternative name is triethanolammonium (B1229115) 2-nitrobenzoate (B253500), which describes the salt formed by the protonation of the amine in triethanolamine (B1662121) by the carboxylic acid.

Structural Elucidation and Molecular Composition

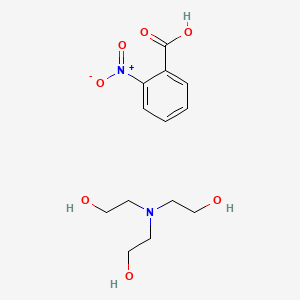

The compound is composed of two distinct molecules: o-nitrobenzoic acid and 2,2',2''-nitrilotriethanol. Current time information in Bangalore, IN.researchgate.net

o-Nitrobenzoic Acid : Also known as 2-nitrobenzoic acid, it is an organic compound with the chemical formula C₇H₅NO₄. ontosight.ailew.rowikipedia.org It consists of a benzoic acid core substituted with a nitro group at the ortho (position 2) of the benzene (B151609) ring. lew.rowikipedia.org It is a precursor for the synthesis of other organic compounds, such as anthranilic acid, and is used in the preparation of dyes and pharmaceuticals. lew.roontosight.ai

2,2',2''-Nitrilotriethanol : Commonly known as triethanolamine (TEA), its chemical formula is C₆H₁₅NO₃. wikipedia.orgnih.govidsi.md It is a tertiary amine and a triol, meaning it has three hydroxyl groups. idsi.md This structure makes it a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. lew.ronih.gov

| Component | Systematic Name | Common Name | Molecular Formula |

| 1 | o-Nitrobenzoic Acid | 2-Nitrobenzoic Acid | C₇H₅NO₄ ontosight.ailew.ro |

| 2 | 2,2',2''-Nitrilotriethanol | Triethanolamine (TEA) | C₆H₁₅NO₃ wikipedia.orgnih.gov |

The compound is formed by the combination of o-nitrobenzoic acid and 2,2',2''-nitrilotriethanol in a 1:1 molar ratio. Current time information in Bangalore, IN.researchgate.net This interaction typically involves the transfer of a proton from the carboxylic acid group of o-nitrobenzoic acid to the nitrogen atom of 2,2',2''-nitrilotriethanol, forming an ammonium (B1175870) salt. The resulting molecular formula for the complex is C₁₃H₂₀N₂O₇. lew.ro

Significance in Contemporary Chemical Research Paradigms

The compound, and the interaction between its components, holds relevance in several areas of modern chemical research, primarily in the fields of materials science and synthetic chemistry. The combination of a substituted aromatic carboxylic acid and a versatile chelating agent like triethanolamine provides a foundation for creating more complex structures, particularly metal-organic complexes. ontosight.ai

Research has shown that nitrobenzoic acids and their derivatives are important in the pharmaceutical industry. mdpi.com The formation of complexes with ligands such as di- and triethanolamine can lead to compounds with potential biological activity, including antifungal properties. mdpi.com The synergy between the nitro-substituted ligand and a metal center can enhance these effects. mdpi.com

In the realm of materials science, the study of metal complexes with triethanolamine and nitrobenzoic acid derivatives is an active area of research. lew.ro These complexes can form supramolecular structures through interactions like hydrogen bonding and π-π stacking. lew.rolew.ro For instance, research on a calcium complex with triethanolamine and 4-nitrobenzoic acid revealed the formation of 2D supramolecular layers. lew.ro Similarly, copper(II) complexes with 2-nitrobenzoate and triethanolamine have been synthesized and characterized, showing interesting magnetic properties and structural diversity. rsc.orgnationalmaglab.org The ability of triethanolamine to act as a flexible, multi-dentate ligand allows for the construction of various coordination polyhedra around a central metal ion. iucr.orglew.ronih.gov

The compound itself can serve as a building block or intermediate in organic synthesis. ontosight.ai The individual components, o-nitrobenzoic acid and triethanolamine, are used in a wide range of chemical syntheses. ontosight.ainih.gov The formation of this 1:1 compound offers a specific salt with particular physical and chemical properties that can be advantageous in certain synthetic applications.

Interdisciplinary Relevance in Synthetic Chemistry and Materials Science

The compound o-Nitrobenzoic acid with 2,2',2''-Nitrilotriethanol (1:1) holds potential for a range of applications, primarily stemming from the combined functionalities of its constituent molecules. Its relevance is particularly noted in the realms of synthetic chemistry and the development of new materials. ontosight.ai

In synthetic chemistry , this compound can serve as a versatile intermediate. ontosight.ai The presence of the nitro group on the aromatic ring of the o-nitrobenzoic acid moiety allows for further chemical transformations, such as reduction to an amino group, which is a key step in the synthesis of various dyes and pharmaceuticals. wikipedia.org The triethanolamine component, with its three hydroxyl groups, can participate in esterification and other reactions, making the compound a potential building block for more complex molecules. The formation of this adduct can also serve to modify the solubility and reactivity of o-nitrobenzoic acid, potentially offering advantages in certain reaction conditions.

The field of materials science also presents opportunities for the application of this compound. ontosight.ai Triethanolamine is known for its role in polymer chemistry, where it can act as a cross-linking agent and contribute to the thermal stability of polymers. The incorporation of the o-nitrobenzoic acid moiety into a polymer backbone via the triethanolamine adduct could introduce specific properties, such as altered thermal degradation profiles or modified surface characteristics. Furthermore, the formation of metal complexes with this and similar ligands is an area of active research. Studies on related compounds, such as metal complexes of triethanolamine with p-nitrobenzoic acid, have demonstrated the formation of intricate crystal structures, suggesting that the o-nitrobenzoic acid adduct could be a precursor for novel coordination polymers and metal-organic frameworks with potential catalytic or magnetic properties.

Below are data tables providing key information about the compound and its constituent parts.

Table 1: Properties of o-Nitrobenzoic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:1)

| Property | Value |

| EINECS Number | 275-900-1 |

| CAS Number | 71720-51-9 |

| Molecular Formula | C13H20N2O7 chemsrc.com |

| Synonyms | 2-[bis(2-hydroxyethyl)amino]ethanol,2-nitrobenzoic acid chemsrc.com |

Table 2: Properties of o-Nitrobenzoic Acid

| Property | Value |

| Molecular Formula | C7H5NO4 nih.gov |

| Molar Mass | 167.12 g/mol nih.gov |

| Melting Point | 146-149 °C fishersci.pt |

| Appearance | Yellowish white crystals nih.gov |

| Solubility in Water | Soluble fishersci.pt |

Table 3: Properties of 2,2',2''-Nitrilotriethanol (Triethanolamine)

| Property | Value |

| Molecular Formula | C6H15NO3 ontosight.ai |

| Molar Mass | 149.19 g/mol |

| Appearance | Viscous, colorless liquid |

| Solubility | Miscible with water, acetone, ethanol, and methanol (B129727) iarc.fr |

Properties

CAS No. |

71720-51-9 |

|---|---|

Molecular Formula |

C13H20N2O7 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.C6H15NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,9,10);8-10H,1-6H2 |

InChI Key |

GZPKSAMPTUEDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO |

Origin of Product |

United States |

Research Applications in Advanced Materials Science and Chemical Catalysis

Contribution to Novel Material Design and Synthesis

The synthesis of advanced materials often relies on the self-assembly of molecular components into larger, ordered structures. Both triethanolamine (B1662121) and nitrobenzoic acid derivatives have been instrumental in the development of such materials.

Coordination polymers (CPs) are materials formed from metal ions linked together by organic ligands. The choice of ligand is crucial in determining the structure and, consequently, the physical properties of the resulting polymer, such as magnetism. itn.ptmdpi.com

Triethanolamine is frequently used as a ligand in the construction of polynuclear metal complexes and coordination polymers. Its ability to chelate metal ions through its nitrogen and multiple oxygen atoms facilitates the formation of complex, multi-metal core structures. researchgate.netulisboa.pt These structures can bring metal centers into close proximity, enabling magnetic exchange interactions. Research has shown that heterometallic CPs incorporating Cu(II)-triethanolamine nodes can exhibit antiferromagnetic behavior. ulisboa.pt

Similarly, nitrobenzoic acids can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.net The combination of metal ions known for their magnetic properties (like cobalt or manganese) with these organic linkers can lead to CPs that exhibit slow magnetic relaxation or antiferromagnetic interactions. mdpi.comrsc.orgresearchgate.net The specific arrangement of the ligands and metal ions dictates the nature and strength of these magnetic properties. itn.pt

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal nodes and organic linkers. nih.gov The design of these materials for specific applications, such as gas storage or catalysis, depends heavily on the geometry and functionality of the organic linker.

Triethanolamine plays a different but equally important role in MOF synthesis. It is often used as a base or a modulating agent to control the deprotonation of the acidic linkers and influence the kinetics of crystal growth. researchgate.net This control can affect the size, morphology, and defect density of the resulting MOF crystals. researchgate.netucsd.edu In some cases, triethanolamine can also be incorporated directly into the framework, functionalizing the pores of the MOF. acs.org

The unique electronic and optical properties of materials are harnessed in a variety of technologies, from sensors to optoelectronic devices. leibniz-inm.deutexas.edu The components of Einecs 275-900-1 contribute to this field primarily through their use in modifying or creating functional materials.

Triethanolamine is employed as a complexing agent in the synthesis of thin films and nanomaterials. Its presence during the chemical bath deposition of materials like copper sulfide (B99878) (CuS) thin films can influence their microstructural, optical, and electrical properties, which are critical for their use in optoelectronic devices. springerprofessional.de It is also used to modify the surface of nanoparticles, such as TiO2, to enhance their electrorheological properties. researchgate.net

Nitrobenzoic acid and its derivatives serve as precursors for a range of organic materials with useful optical properties. For example, they are building blocks for fluorescent dyes and other functional organic molecules. ossila.com The incorporation of such molecules into larger structures like MOFs or polymers can lead to materials with applications in chemical sensing or as phosphors. mdpi.com

Polymers are ubiquitous materials whose properties are determined by their constituent monomer units and their three-dimensional structure. nbinno.comshreechem.in Both triethanolamine and nitrobenzoic acid derivatives serve as important building blocks in polymer chemistry.

Triethanolamine is a multifunctional molecule used as a curing agent for epoxy and rubber polymers, and as a cross-linking agent to create three-dimensional polymer networks. shreechem.innih.gov This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the final material. shreechem.in It can also act as an initiator for polymerization reactions to create block polyethers, which are used as nonionic surfactants. google.com

Nitrobenzoic acids can be incorporated into polymer chains to impart specific properties. For example, 3-Methyl-4-Nitrobenzoic Acid can be used in polymer formulations to improve thermal stability and mechanical strength. nbinno.com Derivatives like 4-fluoro-3-nitrobenzoic acid are versatile building blocks that can be attached to polymers to create block co-polymers for applications such as polymersomes. ossila.com

Table 1: Summary of Research Applications for the Components of this compound

| Section | Application Area | Role of Triethanolamine (TEA) | Role of o-Nitrobenzoic Acid |

| 3.1.1 | Functional Coordination Polymers | Chelating ligand, formation of polynuclear clusters | Bridging ligand connecting metal centers |

| 3.1.2 | Metal-Organic Frameworks (MOFs) | Base/modulator for crystal growth, functionalizing agent | Organic linker defining framework structure and properties |

| 3.1.3 | Electronic and Optical Materials | Complexing agent for thin film synthesis, surface modifier | Precursor for fluorescent dyes and functional molecules |

| 3.1.4 | Polymer Science | Cross-linking agent, stabilizer, polymerization initiator | Monomer building block to enhance polymer properties |

Environmental Dynamics and Ecotoxicological Investigations Non Human Focus

Environmental Fate and Biodegradation Pathways

The environmental fate of nitroaromatic compounds is heavily influenced by microbial activity. Bacteria have evolved diverse metabolic pathways to degrade these substances, which can serve as sources of carbon, nitrogen, and energy. mdpi.comslideshare.net The degradation can proceed through either oxidative pathways, which involve the release of nitrite (B80452) ions, or reductive pathways, where the nitro group is reduced to an amino group. mdpi.comnih.gov The number of nitro groups on the aromatic ring affects the compound's susceptibility to bacterial degradation, with an increase in nitro groups enhancing resistance to oxidative breakdown. mdpi.com

The biodegradation of nitrobenzoates, which are structurally related to EINECS 275-900-1, has been a subject of detailed research. A notable example is the degradation of 2-nitrobenzoate (B253500) (2NB) by Arthrobacter sp. SPG. nih.govnih.gov This bacterium is capable of utilizing 2NB as its exclusive source of carbon and energy, breaking it down through a novel oxidative pathway that results in the stoichiometric release of nitrite ions. nih.govresearchgate.nettec.mx

The process is initiated by a 2-nitrobenzoate-2-monooxygenase enzyme, which converts 2NB directly into salicylate (B1505791) and releases a nitrite ion. nih.govnih.gov This mechanism differs from previously documented reductive pathways for 2NB degradation, which proceed via the accumulation of ammonium (B1175870) ions. mdpi.comnih.gov

Other bacteria employ different strategies. For instance, Cupriavidus sp. strain ST-14 degrades 2NB and 4-nitrobenzoate (B1230335) (4NB) through reductive pathways, assimilating 2NB via 3-hydroxyanthranilate and 4NB via protocatechuate. mdpi.comasm.org Similarly, Burkholderia terrae strain KU-15 degrades 2NB through a reductive route, accumulating ammonia (B1221849) and forming intermediates like 3-hydroxyanthranilate, anthranilate, and catechol. tandfonline.com

The identification of intermediate metabolites is key to elucidating biodegradation pathways. In the oxidative degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, two primary metabolites have been identified using high-performance liquid chromatography and gas chromatography-mass spectrometry: salicylate and catechol. nih.govnih.govresearchgate.net

The degradation sequence is as follows:

2-Nitrobenzoate is converted to Salicylate by a monooxygenase. nih.govtec.mx

Salicylate is then transformed into Catechol by the enzyme salicylate hydroxylase. nih.govnih.gov

Catechol undergoes ortho ring cleavage by catechol-1,2-dioxygenase, which breaks open the aromatic ring to form cis,cis-muconic acid, which then enters central metabolic pathways. nih.govresearchgate.net

In contrast, reductive pathways in other bacteria generate different intermediates. The degradation of 2NB by Cupriavidus sp. strain ST-14, for example, involves the formation of 2-hydroxylaminobenzoate, which is then converted to 3-hydroxyanthranilate before ring cleavage. asm.orgfrontiersin.org

The ability of microorganisms to degrade nitroaromatic compounds makes them promising candidates for bioremediation. mdpi.comslideshare.net Bioremediation offers a potentially cost-effective and environmentally sound approach to cleaning up sites contaminated with these chemicals. mdpi.comcambridge.org

The case of Arthrobacter sp. SPG highlights this potential. Soil microcosm studies have demonstrated that this strain can degrade over 90% of the 2-nitrobenzoate present in both sterile and non-sterile soil within 10 to 12 days. nih.govnih.govresearchgate.net This efficiency suggests that Arthrobacter sp. SPG could be effectively used for the bioremediation of environments contaminated with 2-nitrobenzoate. nih.govnih.gov The development of bioremediation strategies also involves understanding the metabolic capabilities of various microbes, including bacteria, fungi, and yeasts, to break down a range of nitroaromatic pollutants. mdpi.comnih.gov

Environmental Presence and Distribution Research

Specific data on the environmental presence and distribution of 2-Methyl-3,5-dinitrobenzoic acid are limited in the available literature. However, as a member of the nitroaromatic compound family, its presence in the environment would likely be linked to industrial activities. nih.gov Nitroaromatic compounds are used in the synthesis of dyes, pharmaceuticals, and pesticides. nih.govresearchgate.net Research has been conducted on the environmental impact of related dinitrobenzoic acids concerning soil and water contamination. solubilityofthings.com Due to its water solubility, 3,5-dinitrobenzoic acid is considered likely to be mobile in the environment. fishersci.com

Ecotoxicological Assessment Methodologies and Environmental Risk Evaluation

Evaluating the environmental risk of the vast number of chemicals in commerce requires advanced assessment methodologies. Traditional toxicity testing relying on animal studies is often slow and costly. setac.orgepa.gov

High-Throughput Ecotoxicology (HITEC) represents a paradigm shift in toxicity testing for non-human organisms. ufz.deufz.de This approach utilizes novel, automated methods to test chemicals and mixtures at a much faster rate than conventional organism-based assays. ufz.deufz.de HITEC aims to provide crucial data for chemical hazard and risk assessment while reducing the reliance on animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement). setac.orgusda.gov

Key aspects of HITEC include:

Leveraging Human Toxicology Advances : The field adapts methods initially developed for human toxicology for use with environmentally relevant species. ufz.deufz.de

Cell-Based Assays : A prominent technique is 'Cell Painting,' or high-throughput phenotypic profiling. This method is being applied to cell lines from various non-human taxa, including fish and invertebrates. ufz.deufz.de This allows for the screening of chemicals in a broader range of species, even those not available for in-vivo testing (e.g., whales). ufz.de

Environmental Sample Testing : Researchers are exploring the applicability of HITEC assays like Cell Painting for directly testing environmental samples, which could provide valuable, high-content information complementary to existing methods. ufz.deufz.de

Imaging-Based Assays : Beyond in-vitro methods, HITEC also involves developing medium-throughput, imaging-based assays in whole organisms that can be integrated with other testing strategies. ufz.de

These New Approach Methodologies (NAMs), including high-throughput screening and computational models, are essential for prioritizing thousands of chemicals for further evaluation and for making more efficient and ethical regulatory decisions. epa.govusda.gov

Methodologies for Evaluating Ecotoxicity Studies (e.g., Critical Appraisal Tools for non-standard studies)

The evaluation of ecotoxicity data for the compound N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (this compound) relies on systematic and transparent methodologies to ensure the reliability and relevance of the available scientific evidence. Given the compound's very low water solubility, standard aquatic toxicity tests can be challenging to perform and interpret, necessitating a robust framework for critical appraisal of both standard and non-standard study designs.

A primary methodology employed in regulatory frameworks, such as under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), is the use of reliability assessment tools. The Klimisch code system is a widely accepted critical appraisal tool that categorizes studies based on their inherent quality and adherence to established scientific principles and guidelines. Studies are assigned a score from 1 (reliable without restriction) to 4 (not assignable), which informs their weight in a comprehensive risk assessment. For this compound, this involves a detailed review of study protocols, analytical verification of test concentrations, and the biological relevance of the measured endpoints.

Due to the compound's physicochemical properties, non-standard studies, such as those employing a weight-of-evidence (WoE) approach or read-across from structurally similar substances, may be considered. The appraisal of these studies involves additional layers of scrutiny. Critical appraisal tools for non-standard studies focus on:

Causality: Establishing a plausible link between exposure and the observed effect.

Consistency: Evaluating whether similar findings are reported across different studies or lines of evidence.

Coherence: Assessing the alignment of the data with existing knowledge of the substance class (e.g., other Hindered Amine Light Stabilizers).

The table below illustrates the application of such evaluative methodologies to typical ecotoxicity studies for a substance like this compound, focusing on the assessment criteria rather than the specific outcomes.

Table 1. Methodological Criteria for Evaluating Ecotoxicity Studies of this compound.

Research on Environmental Exposure and Monitoring Approaches in Aquatic Systems

Research into the environmental exposure of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is centered on developing and applying sensitive analytical methods to detect its presence in various environmental compartments, particularly aquatic systems. The compound's high molecular weight, low water solubility, and high octanol-water partition coefficient (log Kow) dictate the monitoring strategies required for its effective quantification.

Monitoring Approaches: Environmental monitoring for this compound is not typically based on simple water column "grab" samples alone, as its concentration in the dissolved phase is expected to be extremely low. Instead, a multi-compartment approach is scientifically preferred:

Suspended Particulate Matter (SPM) and Sediment: Due to its hydrophobicity, the compound is expected to partition strongly to organic carbon in suspended solids and bottom sediments. Monitoring these matrices is crucial for understanding its environmental sink and potential bioavailability to benthic organisms.

Passive Sampling: Techniques using passive samplers, such as Semi-Permeable Membrane Devices (SPMDs) or silicone-based samplers, are employed to measure the time-weighted average concentration of the bioavailable fraction in the water column. This approach overcomes the limitations of spot sampling for detecting low levels of persistent, hydrophobic compounds.

Wastewater Treatment Plant (WWTP) Effluents: As industrial and municipal WWTPs can be potential point sources, monitoring of both influent and effluent provides critical data on the compound's fate during treatment processes and its potential rate of release into receiving waters.

Analytical Methodologies: The primary analytical technique for the quantification of this compound in environmental samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity needed to detect the compound at trace levels (ng/L or ng/g) in complex matrices like sediment or wastewater. The method development involves optimizing sample extraction (e.g., pressurized liquid extraction for solids) and cleanup to remove interfering substances prior to instrumental analysis.

The following table presents a summary of findings from environmental monitoring research focused on detecting related high molecular weight HALS in aquatic systems, illustrating the typical concentrations and matrices investigated.

Table 2. Illustrative Environmental Monitoring Data for High Molecular Weight Hindered Amine Light Stabilizers (HALS) in Aquatic Systems.

These monitoring approaches and analytical methods are fundamental to developing accurate environmental exposure models, which predict the Predicted Environmental Concentration (PEC). These PEC values are essential components in formal environmental risk characterization.

Advanced Analytical Methodologies for Characterization and Environmental Monitoring

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental in the qualitative and quantitative analysis of Flubendazole (B1672859) and its related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Flubendazole, offering high resolution and sensitivity for its determination in formulations and biological samples. oup.com Researchers have developed various stability-indicating HPLC methods to separate Flubendazole from its degradation products. oup.comresearchgate.net A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an acidic aqueous buffer. oup.comsielc.comnih.gov For instance, a mobile phase of methanol and 0.1% formic acid (75:25, v/v) has been successfully used, allowing for the separation of Flubendazole and its degradants with a flow rate of 1 mL/min. oup.com UV detection is typically employed for quantification, with wavelengths set at 225 nm, 250 nm, 300 nm, or 312 nm depending on the specific application and matrix. oup.comnih.govresearchgate.netnih.gov The method has been validated for specificity, linearity, accuracy, and repeatability, with limits of detection (LOD) reported as low as 0.012 mg kg-1 in eggs and 3 mg kg-1 in animal feeds. nih.govresearchgate.netnih.gov

Table 1: HPLC Methods for Flubendazole Analysis

| Column | Mobile Phase | Flow Rate | Detection | Application |

|---|---|---|---|---|

| Octadecylsilane (C18) | Methanol and 0.1% formic acid (75:25, v/v) | 1 mL/min | UV at 225 nm | Stability studies, degradant separation oup.com |

| Reverse-phase ODS (150 mm x 4.6 mm, 5 µm) | Acetonitrile-phosphate buffer (pH 3; 0.017 M) | 1 mL/min | UV at 300 nm | Analysis in swine and poultry feeds nih.gov |

| C18 Inertsil ODS-2 | Methanol-0.05M ammonium (B1175870) acetate (B1210297) (pH 4.0) | 1 mL/min | UV at 291 nm | Determination in whole blood researchgate.net |

While HPLC is more common for the parent drug, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for metabolite profiling. Although direct GC-MS analysis of Flubendazole is challenging due to its low volatility, the technique is invaluable for identifying metabolites in various biological systems. For instance, GC-MS analysis has been used to identify a wide range of metabolites in studies of other complex organic compounds, showcasing its utility in metabolomics. dntb.gov.uaphytojournal.com In the context of benzimidazoles, after appropriate derivatization, GC-MS can provide detailed structural information on metabolic products. The Human Metabolome Database predicts GC-MS spectra for Flubendazole, suggesting its applicability following derivatization (e.g., silylation). hmdb.ca

More commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are employed for metabolite identification of Flubendazole. researchgate.netnih.gov These studies have successfully identified phase I and phase II metabolites. For example, in Haemonchus contortus, reduced flubendazole (FLUR) was identified as a phase I metabolite, and glucose conjugates of both Flubendazole (FLU) and FLUR were detected as phase II metabolites. researchgate.netnih.gov

Table 2: Identified Metabolites of Flubendazole via LC-MS/MS

| Metabolite Name | Abbreviation | m/z (Precursor Ion) | m/z (Product Ion) | Metabolic Pathway |

|---|---|---|---|---|

| Reduced Flubendazole | FLUR | 316 | Not specified | Phase I (Carbonyl Reduction) researchgate.netnih.gov |

| Flubendazole-glucoside | FLU-glucoside | 476 | Not specified | Phase II (Glucosidation) researchgate.net |

Vibrational spectroscopy techniques, including Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and FT-Raman spectroscopy, are non-destructive methods that provide detailed information about the molecular structure and solid-state form of Flubendazole. nih.govresearchgate.netcore.ac.uk These techniques have been instrumental in characterizing a new binary crystal form of Flubendazole with maleic acid (FBZ/MA). acs.org The identification of this new form as a salt was confirmed by the combined results of ATR-FTIR and Raman spectroscopy, among other techniques. researchgate.net These spectroscopic methods can detect shifts in vibrational frequencies corresponding to specific functional groups, which indicates interactions such as proton transfer between the molecules in the crystal lattice. acs.orgresearchgate.net The combination of FTIR-ATR and FT-Raman provides a comprehensive vibrational profile, as some modes that are weak in FTIR may be strong in Raman and vice-versa, offering complementary structural insights. researchgate.netcore.ac.ukresearchgate.net

Capillary Zone Electrophoresis (CZE) has emerged as a high-efficiency separation technique for the analysis of pharmaceuticals, including anthelmintic drugs related to Flubendazole. ugent.be A generic CZE method with diode array detection has been developed for the simultaneous determination of five anthelmintic drugs, including Flubendazole, albendazole, fenbendazole, mebendazole (B1676124), and levamisole. researchgate.net CZE offers advantages such as minimal sample consumption and the avoidance of organic solvents, making it a green analytical alternative to HPLC. nih.gov For related compounds mebendazole and levamisole, a CZE method was developed using a fused silica (B1680970) capillary with a background electrolyte of 20 mM/L NaH2PO4 at pH 3.0, achieving good separation in under 8 minutes. researchgate.net Such methods demonstrate the potential for developing a validated CZE protocol for the routine analysis of Flubendazole and its related analytes in various samples.

Structural Analysis and Computational Chemistry

Understanding the three-dimensional structure of Flubendazole is critical for explaining its physicochemical properties and biological activity.

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. The crystal structure of Flubendazole was first determined from powder X-ray diffraction (PXRD) data. acs.orgresearchgate.net This analysis is crucial for identifying different polymorphic forms, which can have different solubilities and bioavailabilities. The crystal structure of Flubendazole was obtained from the Cambridge Structural Database® under the code PEZLUE. osti.gov

Furthermore, high-energy synchrotron X-ray powder diffraction has been coupled with pair distribution function (PDF) analysis to study the local structure and stability of amorphous dispersions of Flubendazole. researchgate.netosti.govresearchgate.net This advanced technique provides insights into the intermolecular interactions between Flubendazole and polymer matrices at the atomic level, which is critical for the development of stable amorphous solid dispersions. osti.govresearchgate.net These studies revealed that regions between 3.5 Å to 5.0 Å are related to intermolecular interactions of Flubendazole. researchgate.net

Method Development for Environmental Sample Analysis

The detection of compounds like N-(2-cyanoethyl)-N-ethylaniline in environmental samples, such as water or soil, requires sensitive and specific analytical methods. thermofisher.com Due to the typically low concentrations of such pollutants, a pre-concentration or extraction step is usually necessary before analysis. thermofisher.com High-Performance Liquid Chromatography (HPLC) is often a preferred technique for analyzing polar and thermolabile compounds like aromatic amines because it does not require the derivatization step often needed for Gas Chromatography (GC) analysis. thermofisher.com Solid-phase extraction (SPE) is a common technique for extracting and concentrating aniline (B41778) derivatives from water samples prior to HPLC analysis. thermofisher.com

The NIOSH Manual of Analytical Methods (NMAM) provides standardized procedures for assessing workplace exposure to chemical substances. While a specific method for N-(2-cyanoethyl)-N-ethylaniline may not exist, the principles outlined in methods for related chemical classes—specifically aromatic amines and nitriles—are directly applicable for developing environmental monitoring protocols. dnacih.comcdc.govfoodsafety.gov

Principles for Aromatic Amines: NIOSH Method 2002, titled "AMINES, AROMATIC," details a general-purpose method for several aromatic amines. wikisource.orgmdcampbell.com The core principles involve:

Sampling: Air samples are collected by drawing air through a solid sorbent tube, typically containing silica gel. wikisource.org Silica gel is effective at adsorbing polar compounds like aromatic amines.

Sample Preparation: The analyte is desorbed from the silica gel using a solvent, such as 95% ethanol, often with the aid of an ultrasonic bath to ensure complete extraction. wikisource.org

Analysis: The extract is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID). wikisource.org For increased sensitivity and specificity, a nitrogen-specific detector (NPD) can be used instead of an FID. wikisource.org

Principles for Nitriles: NIOSH provides guidance for various nitrile compounds (e.g., Adiponitrile, Acetonitrile). foodsafety.govmdcampbell.com The principles from these methods that can be adapted include:

Sampling Media: Sorbent tubes are also the standard for sampling airborne nitriles. cdc.gov

Analytical Technique: GC is the primary analytical technique. The choice of detector may vary based on the specific nitrile and required sensitivity.

Handling: Special attention is given to the fact that some nitriles can form cyanide in the body, although this is a toxicological concern rather than a purely analytical one. cdc.govfoodsafety.gov

By combining these principles, a robust method for analyzing N-(2-cyanoethyl)-N-ethylaniline in an environmental matrix can be developed. For instance, an aqueous sample could be passed through a solid-phase extraction (SPE) cartridge (analogous to the sorbent tube) packed with a material suitable for both amine and nitrile functionalities. The trapped analyte would then be eluted with a solvent and analyzed by HPLC or GC with an appropriate detector. thermofisher.com

Table 2: Summary of Applicable NIOSH Methodological Principles

| Chemical Class | NIOSH Method Example | Sampling Principle | Sample Preparation Principle | Analytical Principle |

|---|---|---|---|---|

| Aromatic Amines | 2002 wikisource.orgmdcampbell.com | Adsorption onto solid sorbent tubes (silica gel). wikisource.org | Solvent desorption (e.g., with 95% ethanol) using sonication. wikisource.org | Gas Chromatography with Flame Ionization Detector (GC-FID) or Nitrogen-Specific Detector (NPD). wikisource.orgrsc.org |

| Nitriles | 1606 (Acetonitrile) mdcampbell.com | Adsorption onto solid sorbent tubes. | Solvent desorption. | Gas Chromatography (GC). cdc.gov |

Regulatory Frameworks and Research Policy for Chemical Substances

European Regulatory Landscape for Existing Chemical Substances

The European Union has established a robust and multifaceted regulatory framework to govern the use of chemical substances, ensuring a high level of protection for human health and the environment. europa.eueuropa.eu This framework is centered around the principles of precaution and the responsibility of the industry to demonstrate the safety of the chemicals they place on the market. reachonline.eulegislation.gov.uk

Status within the European Inventory of Existing Commercial Chemical Substances (EINECS)

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a foundational element of chemical regulation in the EU. safeopedia.com It lists substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. safeopedia.comeuropa.euchemsafetypro.com The compound identified by the Einecs number 275-900-1 is included in this inventory. europa.eu

Substances listed in EINECS are referred to as "phase-in substances" under the REACH regulation. safeopedia.comeuropa.euchemradar.com This designation has significant implications for the regulatory requirements these substances are subject to. The inventory provides a standardized naming system, with the Einecs number, also known as the EC number, being used on labels and safety data sheets for clear identification. safeopedia.comreachonline.eu

The EC Inventory, which includes EINECS, ELINCS (European List of Notified Chemical Substances), and the NLP (No-Longer Polymers) list, is managed by the European Chemicals Agency (ECHA). europa.euchemradar.com

Table 1: EINECS and EC Inventory Details

| Inventory/List | Description | Governing Regulation |

|---|---|---|

| EINECS | Lists substances commercially available in the EU between 1 January 1971 and 18 September 1981. | Directive 67/548/EEC, now integrated into REACH. |

| ELINCS | Lists substances notified after 18 September 1981, under the Dangerous Substances Directive. europa.eu | Directive 92/32/EEC. europa.eu |

| NLP | Lists substances previously considered polymers but no longer meeting the definition after a change in 1992. chemsafetypro.com | Directive 92/32/EEC. europa.eu |

Implications of REACH Regulation (EC No 1907/2006) for Chemical Research and Development

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the cornerstone of the EU's chemical legislation, aiming to protect human health and the environment while fostering innovation and competitiveness in the chemical industry. europa.eueuropa.euchemistryviews.orgwikipedia.org REACH places the responsibility on companies to provide information on the hazards, risks, and safe use of the chemical substances they manufacture or import. wikipedia.org

For research and development, REACH provides specific provisions to encourage innovation. reachonline.eu Scientific research and development involving substances in quantities of less than one tonne per year are exempt from registration. istas.net For larger quantities used in Product and Process Oriented Research and Development (PPORD), a notification can be submitted to ECHA to obtain an exemption from registration for five years, with the possibility of an extension. istas.netreach-chemconsult.comcnrs.fr This exemption is designed to support companies in the development of new products and processes. europa.eu

Role of the European Chemicals Agency (ECHA) in Substance Information and Assessment

The European Chemicals Agency (ECHA), established in 2007 and located in Helsinki, Finland, plays a central role in implementing the EU's chemicals legislation. wikipedia.orgeufundingoverview.behseni.gov.uk ECHA manages the technical, scientific, and administrative aspects of REACH. wikipedia.orgwikipedia.org

ECHA's responsibilities include:

Managing the registration process: Companies submit their registration dossiers to ECHA. fieldfisher.com

Evaluating substances: ECHA, in cooperation with Member States, evaluates the information submitted by companies to determine if the risks of substances are properly managed. fieldfisher.com

Providing information: ECHA maintains a publicly accessible database with information on registered chemicals, promoting transparency and public access to information. wikipedia.orgeufundingoverview.be

Identifying substances of concern: ECHA is involved in the process of identifying Substances of Very High Concern (SVHCs) for potential inclusion in the Authorisation List. chemistryviews.orgfieldfisher.com

ECHA works to ensure the consistent application of chemicals legislation across the EU and provides support to companies to help them comply with the regulations. eufundingoverview.be

Policy Considerations for Scientific Research and Innovation in Chemical Regulation

The EU's regulatory framework for chemicals is designed to not only control risks but also to foster scientific research and innovation. europa.eu This is achieved through specific exemptions and a dynamic interplay between regulatory requirements and the needs of the research community.

Exemptions and Provisions for Product and Process Oriented Research and Development (PPORD)

To encourage innovation, REACH includes specific exemptions for research and development. ecomundo.eu Scientific research and development (SR&D) carried out with substances in quantities below one tonne per year is exempt from the obligation to register. istas.net

For larger-scale research, the Product and Process Oriented Research and Development (PPORD) notification provides a significant advantage. reach-chemconsult.com This allows companies to manufacture or import substances for research purposes in quantities greater than one tonne per year without undergoing the full registration process for a period of five years. istas.netcnrs.fr An extension of this exemption for another five years (or ten years for the development of medicinal products) can be granted upon a justified request to ECHA. istas.neteuropa.eu

The PPORD notification requires the submission of a dossier to ECHA containing information about the substance, the research program, and the list of customers involved in the research. cnrs.fr This ensures that even under an exemption, the use of the substance is monitored and controlled.

Table 2: Research and Development Exemptions under REACH

| Exemption Type | Tonnage Threshold | Duration | Key Requirement |

|---|---|---|---|

| Scientific Research & Development (SR&D) | Less than 1 tonne per year | Not applicable | Exempt from registration. istas.net |

| Product and Process Oriented Research and Development (PPORD) | 1 tonne or more per year | 5 years (extendable) | Notification to ECHA. reach-chemconsult.comcnrs.fr |

Interplay between Academic Research and Regulatory Compliance Frameworks

The relationship between academic research and regulatory frameworks like REACH is complex and multifaceted. While the primary goal of academic research is the advancement of knowledge, it must operate within the legal and ethical boundaries set by regulations. numberanalytics.com

Regulatory science, which aims to support regulatory requirements, often differs from academic research in its objectives and timeframes. acs.org However, there is a growing recognition of the need for better integration of academic scientific developments into regulatory risk assessment. acs.orgnih.gov

ECHA has identified priority areas for research to enhance the scientific basis of regulation, including the development of alternative testing methods to reduce animal testing, and a better understanding of the hazards of certain chemicals. legislation.gov.ukchemistryviews.org The European Commission also actively funds research and innovation in chemical safety and sustainable chemistry through programs like Horizon Europe, aiming to bridge the gap between scientific discovery and regulatory application. europa.eu This collaborative approach ensures that the regulatory system evolves with scientific understanding, promoting both safety and innovation.

Q & A

Q. What are the standard analytical techniques for characterizing Einecs 275-900-1, and how can researchers ensure reproducibility?

To confirm the identity and purity of this compound, employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and elemental analysis. For reproducibility:

- Document instrumental parameters (e.g., NMR solvent, HPLC column type, flow rate) .

- Validate results using independent methods (e.g., cross-check melting point with DSC) .

- Include control samples and replicate measurements to assess variability .

Example Table: Common Analytical Techniques

| Technique | Application | Key Parameters to Document |

|---|---|---|

| NMR | Structural confirmation | Solvent, frequency, reference standard |

| HPLC | Purity assessment | Column type, mobile phase, detection wavelength |

| Elemental Analysis | Composition verification | Sample preparation, calibration standards |

Q. How should researchers design an initial synthesis protocol for this compound to optimize yield and purity?

- Begin with a literature review to identify precursor compounds and reaction pathways.

- Systematically vary parameters (temperature, solvent, catalyst) using a Design of Experiments (DoE) approach to identify optimal conditions .

- Monitor reaction progress with TLC or in-situ spectroscopy .

- Purify via recrystallization or column chromatography, and quantify yield/purity using validated methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?

- Cross-validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts) or reference databases .

- Sample purity : Re-purify the compound to exclude contaminants affecting spectral clarity .

- Collaborative analysis : Engage specialists to interpret ambiguous signals (e.g., overlapping peaks in NMR) .

- Statistical tools : Apply principal component analysis (PCA) to identify outlier data points in replicate measurements .

Q. What methodological strategies are effective in addressing contradictory bioactivity results across studies involving this compound?

- Standardize assays : Use established cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize activity measurements .

- Meta-analysis : Systematically compare experimental conditions (e.g., dosage, exposure time) across studies to identify confounding variables .

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring statistical rigor via ANOVA or t-tests .

Example Workflow for Data Contradiction Analysis :

- Collect raw datasets from conflicting studies.

- Normalize data to controls and adjust for batch effects.

- Apply multivariate regression to isolate variables influencing bioactivity .

Q. How can researchers optimize the scalability of this compound synthesis without compromising purity?

- Process intensification : Evaluate continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Green chemistry principles : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Considerations for Experimental Design

Q. What statistical approaches are appropriate for analyzing non-linear relationships in this compound’s physicochemical properties?

- Non-parametric tests : Use Spearman’s rank correlation for non-normal distributions .

- Machine learning : Train models (e.g., random forests) to predict solubility or stability based on molecular descriptors .

- Error propagation : Quantify uncertainty in derived parameters (e.g., partition coefficient) using Monte Carlo simulations .

Q. How should researchers structure a hypothesis-driven study to investigate this compound’s mechanism of action?

- Define variables : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) .

- Negative controls : Include sham-treated samples to rule off-target effects .

- Orthogonal validation : Confirm findings with knockdown/knockout models or competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.